3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)-
Overview
Description
3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a pyridinecarboxamide group attached to a thiazolyl ring, which is further substituted with a phenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of 3-pyridinecarboxylic acid with thioamides and aryl halides under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions ensures consistent quality and higher efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with similar structural features but different biological activity.
N-(4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide: Another compound with a pyridinecarboxamide group, known for its role in cancer research.
Uniqueness
3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- stands out due to its unique combination of a thiazolyl ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
- Molecular Formula : C15H11N3OS
- SMILES Notation : C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole and pyridine derivatives. The compound under investigation has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Activity against Mycobacterium tuberculosis
A study synthesized several thiazole derivatives and evaluated their efficacy against M. tuberculosis. The findings indicated that compounds with a pyridyl moiety at the C-4 position of the thiazole core exhibited enhanced antibacterial activity. Specifically, a derivative analogous to 3-Pyridinecarboxamide demonstrated a minimum inhibitory concentration (MIC) of 0.70 μM, indicating potent activity against this pathogen .
Structure-Activity Relationship (SAR)
The SAR analysis of 3-Pyridinecarboxamide derivatives suggests that:
- C-4 Position : The presence of a 2-pyridyl unit is crucial for maintaining antibacterial activity.
- C-2 Position : Flexibility in substituents at this position allows for various modifications without significant loss of activity.
Table 1 summarizes the biological activities observed for different analogs:
Compound | Structure | MIC (μM) | Activity |
---|---|---|---|
3-Pyridinecarboxamide | Structure | 0.70 | Active against M. tuberculosis |
Thiazole Analog A | - | 4.5 | Active |
Thiazole Analog B | - | >10 | Inactive |
Cytotoxicity and Safety Profile
While evaluating the biological activity, it is also essential to consider the cytotoxic effects associated with these compounds. The cytotoxicity profile of 3-Pyridinecarboxamide was assessed alongside its antimicrobial efficacy. For instance, the most active analogs were found to exhibit selective toxicity towards bacterial cells while minimizing effects on human cell lines .
The proposed mechanism for the antimicrobial action involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The thiazole ring system appears to play a pivotal role in binding to target sites within bacterial cells, thereby disrupting essential biochemical pathways.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(12-7-4-8-16-9-12)18-15-17-13(10-20-15)11-5-2-1-3-6-11/h1-10H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZBVMKJFQWIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162584 | |
Record name | 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14397-15-0 | |
Record name | 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxamide, N-(4-phenyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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